N-(3-Methylphenyl)-beta-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-3-2-4-9(7-8)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQQHTFGBIWLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589447 | |
| Record name | N-(3-Methylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36053-77-7 | |
| Record name | N-(3-Methylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Methylphenyl Beta Alanine and Structural Analogues
Direct Synthesis Approaches to N-Arylated Beta-Alanines
Direct methods for the synthesis of N-arylated β-alanines often involve the reaction of an aniline (B41778) derivative with a β-alanine precursor. One common approach is the Michael addition of an arylamine to an acrylic acid derivative. For instance, the reaction of an aniline with methyl acrylate, facilitated by a carboxylic acid like acetic acid, provides a straightforward route to N-aryl-β-alanine methyl esters. This method benefits from mild reaction conditions, typically between 25-40°C, and the presence of a carboxylic acid can improve reaction yields.
Another direct approach involves the N-alkylation of β-alanine. A single-step synthesis of N-alkylated β-alanines can be achieved by reacting β-alanine with an alkyl halide in the presence of a base like potassium hydroxide. nih.govnih.gov While this method is more commonly described for alkyl groups, the principles can be adapted for arylation under specific conditions. The selectivity of the reaction to yield mono- or di-substituted products can be controlled by adjusting the stoichiometric ratios of the reactants and the reaction time. nih.gov For example, using a slight excess of the alkylating agent and base can favor the formation of the di-substituted product. nih.gov
Catalytic Strategies in the Formation of N-Aryl-Beta-Alanine Backbones
Catalytic methods have become indispensable in organic synthesis for their ability to promote reactions with high efficiency and selectivity under mild conditions. For the synthesis of N-aryl-β-alanines, several transition metal-catalyzed reactions have been developed.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are highly effective in forming carbon-nitrogen and carbon-carbon bonds. In the context of β-alanine derivatives, palladium-catalyzed β-C(sp³)–H arylation has emerged as a powerful tool. This method allows for the direct introduction of an aryl group at the β-position of an alanine (B10760859) derivative. acs.orgnih.gov The reaction often employs a directing group attached to the nitrogen or carboxyl terminus of the amino acid to guide the catalyst to the desired C-H bond. acs.org For instance, N-protected N-methyl alanines can undergo β-C(sp³)–H arylation using a Pd(II) catalyst with a monoprotected amino-pyridine ligand, where the native carboxylate group acts as the directing group. acs.orgnih.gov This approach provides a direct route to β-aryl N-methyl alanine building blocks. acs.org
Furthermore, palladium-catalyzed arylation of the β-methyl group of alanine derivatives has been achieved using an 8-aminoquinoline (B160924) auxiliary, leading to various β-aryl-α-amino acids with high efficiency and retention of chirality. researchgate.net Protocols have also been developed for the arylation of primary C(sp³)–H bonds in aliphatic carboxamides using a 2-(2-pyridyl)ethylamine (PE) auxiliary, which is particularly effective for reactions with sterically hindered aryl iodides. rsc.org
| Catalyst/Auxiliary | Substrate | Arylating Agent | Key Features |
| Pd(II)/Monoprotected amino-pyridine | N-Cbz- or N-Fmoc-protected N-methyl alanines | Aryl halides | Uses native carboxylate as directing group. acs.org |
| Pd/8-aminoquinoline | Alanine derivative | Aryl iodides | High efficiency and retention of chirality. researchgate.net |
| Pd/2-(2-pyridyl)ethylamine (PE) | Aliphatic carboxamides | Sterically hindered aryl iodides | Effective for hindered substrates. rsc.org |
Copper-Catalyzed N-Arylation Methods
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and widely used method for forming N-aryl bonds. Modern advancements have led to milder reaction conditions and broader substrate scope. These methods are applicable to the synthesis of N-aryl β-amino alcohols and, by extension, N-aryl β-amino acids. nih.gov The presence of a hydroxyl group in the β-position can activate the amino group towards arylation. nih.gov
Recent developments include the use of copper hydride catalysts for the asymmetric 1,4-hydrosilylation of β-amino-substituted α,β-unsaturated esters. This method provides enantiomerically enriched N-aryl β-amino acid derivatives with high yields and excellent enantioselectivities. nih.gov The reaction is notable for its air stability, cost-effectiveness, and mild conditions. nih.gov Additionally, copper-catalyzed double N-arylation of primary amines with 2,2′-dibromobiphenyl in the presence of air offers an efficient route to carbazole (B46965) derivatives, demonstrating the robustness of copper catalysis in C-N bond formation. thieme-connect.de A copper-catalyzed 1,2-amino-alkoxycarbonylation of unactivated alkenes with carbon monoxide and alkylamine precursors also provides direct access to valuable β-amino acid derivatives. acs.org
| Catalyst System | Reaction Type | Substrates | Products |
| Cu(I) | N-arylation | β-amino alcohols, Aryl halides | N-aryl β-amino alcohols |
| CuH/(R)-DTBM-SEGPHOS | Asymmetric 1,4-hydrosilylation | N-aryl β-enamino esters | Enantiomerically enriched N-aryl β-amino acid derivatives nih.gov |
| CuI/L-proline | Double N-arylation | Primary amines, 2,2'-dibromobiphenyl | Carbazole derivatives thieme-connect.de |
| Cu | Amino-alkoxycarbonylation | Unactivated alkenes, CO, Alkylamine precursors | β-amino acid derivatives acs.org |
Iron-Catalyzed Enantioselective Amination
Iron, being an earth-abundant and less toxic metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed reductive amination of carbonyl derivatives with ω-amino fatty acids has been developed to synthesize cyclic amines. nih.gov While not a direct arylation, this methodology showcases the potential of iron catalysis in C-N bond formation. More relevant to the synthesis of chiral β-amino acid derivatives is the iron-catalyzed cascade process for the enantioselective functionalization of allylic alcohols. This process combines an iron-catalyzed "borrowing hydrogen" step with an aminocatalyzed nucleophilic addition, transforming allylic alcohols into β-chiral saturated alcohols. nih.gov This strategy highlights the potential for developing iron-catalyzed methods for the enantioselective synthesis of N-substituted β-alanines.
Enantioselective Synthesis of Chiral N-Aryl-Beta-Alanines
The synthesis of enantiomerically pure β-amino acids is of paramount importance for their application in pharmaceuticals. hilarispublisher.com Several catalytic asymmetric approaches have been developed to introduce chirality at the β-carbon. hilarispublisher.com
One strategy involves the asymmetric hydrogenation of (Z)-enamines catalyzed by chiral rhodium or ruthenium complexes, which can yield N-acyl-β-amino acrylates with high enantioselectivity. hilarispublisher.com Another powerful method is the copper-catalyzed asymmetric 1,4-hydrosilylation of β,β-disubstituted Michael acceptors, which generates carbonyl compounds with a tertiary stereocenter at the β-position. nih.gov This has been successfully applied to the synthesis of N-aryl β-amino acid derivatives. nih.gov
The enantioselective synthesis of β-amino acids can also be achieved through the conjugate addition of nucleophiles to α,β-unsaturated compounds using chiral catalysts. For example, the addition of cyanide to α,β-unsaturated imides catalyzed by an aluminum-salen complex has been reported. hilarispublisher.com Furthermore, the regioselective ring-opening of enantiomerically pure N-Boc-aziridines provides a pathway to N-Boc-β-aryl alanines. acs.org
One-Pot Reaction Sequences for N-Substituted Beta-Alanine (B559535) Derivatives
One-pot reactions offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction by minimizing intermediate purification steps. researchgate.net A one-pot method for preparing N-methyl-β-alanine derivatives involves the acylation of a carboxylic acid with oxalyl chloride, followed by reaction with methylamine (B109427) and subsequent substitution with a chloropropionic or bromopropionic acid derivative. google.com This approach is lauded for producing few byproducts and being economically viable for industrial-scale production. google.com
Synthesis of Precursors and Building Blocks for N-(3-Methylphenyl)-beta-alanine Derivatives
The synthesis of a diverse range of this compound derivatives is highly dependent on the availability of versatile precursors and building blocks. These foundational molecules, primarily substituted anilines and functionalized beta-alanine analogs, allow for systematic structural modifications. The strategic preparation of these key components is a critical first step in developing libraries of the target compounds for further research. This section details the synthetic methodologies for obtaining these essential precursors.
Synthesis of 3-Methylaniline and its Analogs
The aromatic amine component, 3-methylaniline (also known as m-toluidine), serves as the primary scaffold. Derivatives of this compound, featuring various substituents on the phenyl ring, are crucial for exploring structure-activity relationships.
Synthesis of 3-Methylaniline
The industrial production of 3-methylaniline typically involves the reduction of m-nitrotoluene. A common method is catalytic hydrogenation, where m-nitrotoluene is treated with hydrogen gas in the presence of a metal catalyst, such as Nickel (Ni), in a solvent like ethanol (B145695) or methanol (B129727).
Synthesis of Substituted 3-Methylaniline Derivatives
Creating derivatives of this compound necessitates access to 3-methylanilines with additional functional groups on the aromatic ring. A general and widely used approach for preparing substituted anilines is the nitration of a substituted aromatic compound, followed by the chemical reduction of the nitro group to an amine. wikipedia.org
For instance, the synthesis of 3-chloro-2-methylaniline (B42847) is achieved through the reduction of 6-chloro-2-nitrotoluene. A specific method involves reacting 6-chloro-2-nitrotoluene with a polysulfide, such as sodium polysulfide, in an aqueous solution with an ammonium (B1175870) salt. The reaction proceeds at a controlled temperature between 30-105 °C, yielding the desired 3-chloro-2-methylaniline with high purity (99.8%) and yield (98.08%) after distillation. google.com
Another modern approach for synthesizing mono-N-methyl aromatic amines involves the reaction of aromatic nitroso compounds with methylboronic acid, promoted by triethyl phosphite (B83602) under metal-free conditions. acs.org This method offers a selective route to N-methylated anilines, which can be valuable precursors. acs.org Many aniline derivatives, such as toluidines and chloroanilines, are commonly prepared by the nitration of the corresponding substituted aromatic compounds followed by reduction. wikipedia.org
Table 1: Synthesis of 3-Methylaniline Precursors
| Precursor Compound | Starting Material(s) | Key Reagents/Catalysts | Reported Yield | Reference |
| 3-Methylaniline | m-Nitrotoluene | H₂, Ni catalyst, Ethanol/Methanol | --- | |
| 3-Chloro-2-methylaniline | 6-Chloro-2-nitrotoluene | Sodium polysulfide, Ammonium salt | 98.08% | google.com |
| N-Methylaniline | Nitrosobenzene, Methylboronic acid | Triethyl phosphite | 82% | acs.org |
Synthesis of beta-Alanine Precursors
The beta-alanine moiety can be modified or prepared in an activated form, such as an ester, to facilitate its coupling with aniline precursors.
Synthesis of beta-Alanine
β-Alanine is the only naturally occurring beta-amino acid and can be synthesized through various chemical and biological routes. nih.govyoutube.com One common biological method involves the decarboxylation of L-aspartate, catalyzed by L-aspartate-α-decarboxylase (ADC). nih.gov Chemical synthesis can be achieved from fumaric acid, which is first converted to L-aspartate using aspartate ammonia-lyase, and then subsequently decarboxylated to β-alanine. nih.gov Another route uses β-aminopropionitrile as a substrate, which undergoes hydrolysis to form β-alanine. nih.gov
Synthesis of beta-Alanine Esters and Protected Derivatives
For amide bond formation, the carboxylic acid of beta-alanine is often protected or activated, most commonly as an ester. The synthesis of beta-alanine methyl ester can be accomplished by reacting beta-alanine with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The process involves an initial reaction at 19-21 °C, followed by reflux, concentration, and pH adjustment to yield the methyl ester salt with high efficiency (95% yield). google.com
To control reactivity during the synthesis of more complex derivatives, protected forms of beta-alanine are essential. For example, N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester is a valuable building block for introducing further diversity via cross-coupling reactions. orgsyn.org Its synthesis starts from N-(tert-butoxycarbonyl)-L-serine methyl ester, which is first converted to a tosylate derivative, N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester. orgsyn.org This intermediate is then treated with sodium iodide (NaI) in acetone, undergoing a substitution reaction to replace the tosyl group with iodine, thereby forming the desired β-iodoalanine derivative. orgsyn.org This iodo-derivative can be used to form organozinc reagents, which are amenable to palladium-catalyzed cross-coupling reactions with various electrophiles. orgsyn.org
Table 2: Synthesis of beta-Alanine Precursors
| Precursor Compound | Starting Material(s) | Key Reagents/Catalysts | Reported Yield | Reference |
| beta-Alanine | L-Aspartate | L-aspartate-α-decarboxylase (ADC) | --- | nih.gov |
| beta-Alanine Methyl Ester Salt | beta-Alanine, Methanol | Concentrated H₂SO₄ | 95% | google.com |
| N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester | N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | Sodium Iodide (NaI) | --- | orgsyn.org |
Derivative Chemistry and Advanced Structural Modifications of N 3 Methylphenyl Beta Alanine
Synthesis of N-Aryl and Heterocyclic Derivatives
The synthesis of N-aryl-β-alanines can be achieved through several routes, with a common method being the reaction of aromatic amines with α,β-unsaturated acids or their esters. nih.gov For instance, the reaction of an aromatic amine with acrylic acid can yield the corresponding N-aryl-β-alanine. This process is often catalyzed by the acid itself. nih.gov N-substituted β-amino acids are valuable synthons for creating diverse heterocyclic systems. researchgate.net
A general and high-yielding method for synthesizing heterocyclic β-substituted alanine (B10760859) derivatives involves the Michael addition of heterocyclic nucleophiles to an N,N-diacyl dehydroamino acid derivative, such as N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester. uminho.pt This reaction proceeds under mild conditions and allows for the introduction of various heterocyclic moieties, including pyrazole (B372694) and 1,2,4-triazole, in high yields. uminho.ptdntb.gov.ua This approach offers a pathway to a wide array of heterocyclic derivatives of β-alanine. uminho.pt
Formation of Cyclic Systems Incorporating the N-Aryl-Beta-Alanine Moiety
The N-aryl-beta-alanine core is a key component in the synthesis of various cyclic structures, including those containing thiazole (B1198619), oxadiazole, and hydrazine (B178648) functionalities. These modifications can significantly alter the biological and chemical properties of the parent molecule.
Thiazole Derivatives
The thiazole ring is a significant scaffold in medicinal chemistry, found in numerous clinically approved drugs. nih.gov The synthesis of thiazole derivatives often involves the reaction of a thiosemicarbazone with a phenacyl bromide derivative. nih.gov For example, a general strategy to obtain hydrazinyl-1,3-thiazole derivatives starts with the condensation of an aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, which is then cyclized with a substituted phenacyl bromide. nih.gov This approach allows for the incorporation of diverse substituents on the resulting thiazole ring. nih.gov The thiazole moiety is known to be present in drugs with a wide range of activities, including antiviral, antimicrobial, and anti-inflammatory properties. nih.gov
Oxadiazole Derivatives
The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. derpharmachemica.com A common route to 1,3,4-oxadiazole derivatives of β-alanines involves the conversion of the carboxylic acid of a protected β-alanine to a hydrazide. nih.govnih.gov This is typically achieved by first esterifying the carboxylic acid, followed by treatment with hydrazine hydrate. nih.gov The resulting hydrazide can then be cyclized with various reagents to form the oxadiazole ring. For instance, reaction with a substituted aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield 2,5-disubstituted 1,3,4-oxadiazoles. derpharmachemica.com Another approach involves the use of molecular iodine as a catalyst for the synthesis of oxazoles. nih.gov
A study on 3-phenyl-β-alanine, a close structural analogue of N-(3-Methylphenyl)-beta-alanine, demonstrated the synthesis of a series of 1,3,4-oxadiazole hybrids. nih.govnih.gov The synthesis commenced with the esterification of 3-phenyl-β-alanine, followed by Boc protection of the amino group and subsequent reaction with hydrazine. nih.gov The resulting Boc-protected hydrazide was then used to construct the oxadiazole ring. nih.gov
Hydrazine Analogues
Carbohydrazides derived from N-substituted β-amino acids are known to possess a range of biological activities and serve as key intermediates in the synthesis of heterocyclic compounds. researchgate.net These hydrazides can be prepared from the corresponding esters by reaction with hydrazine hydrate. For example, N-(4-iodophenyl)-β-alanine hydrazide has been synthesized and used as a precursor for creating new azole derivatives. researchgate.net The availability of substituted phenylhydrazines, such as (4-chloro-3-methyl-phenyl)-hydrazine, also points to the potential for creating diverse hydrazine analogues. biosynth.com
Preparation of Ester and Amide Analogues
The carboxylic acid and secondary amine functionalities of this compound allow for the straightforward preparation of ester and amide analogues. These derivatives can modulate the physicochemical properties of the parent compound, such as lipophilicity and solubility.
Ester derivatives can be synthesized through standard esterification procedures. For instance, treatment of a protected β-alanine with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. google.com A patent for β-alanine derivatives describes the preparation of methyl and benzyl (B1604629) esters. google.com
Amide analogues can be formed by coupling the carboxylic acid of this compound with a primary or secondary amine using standard peptide coupling reagents. Conversely, the secondary amine of the β-alanine can be acylated by reacting it with a carboxylic acid or its activated derivative. google.com
A novel method for the conversion of amides to esters has also been developed, utilizing nickel catalysis to activate the amide C-N bond. nih.gov This reaction proceeds under mild conditions and allows for the transformation of an amide into an ester in the presence of an alcohol. nih.gov
Conjugation Strategies for Prodrug Development and Bioconjugates
Conjugation of this compound to other molecules can be employed to develop prodrugs with improved therapeutic profiles or bioconjugates for targeted delivery. Prodrug strategies often involve masking a functional group of the active drug to alter its properties, with subsequent release of the active compound at the target site. nih.gov
For this compound, the carboxylic acid or the secondary amine could be conjugated to a promoiety. For example, the carboxylic acid could be esterified with a group that is cleaved by a specific enzyme present in the target tissue. Similarly, the secondary amine could be linked to a carrier molecule via a cleavable linker. nih.gov
In Vitro Biological Evaluation and Pharmacological Research Applications
Assessment of Antimicrobial Activities
The evaluation of a compound's ability to inhibit or kill microbial pathogens is a critical area of research, given the global challenge of antimicrobial resistance. These assessments are typically divided into antibacterial, antifungal, and antiviral studies.
Antibacterial Efficacy Studies
To determine the antibacterial potential of N-(3-Methylphenyl)-beta-alanine, researchers would typically employ broth microdilution or agar (B569324) diffusion assays. These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. A range of clinically relevant Gram-positive and Gram-negative bacteria would be tested.
Hypothetical Data Table for Antibacterial Screening of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Data Not Available |
| Bacillus subtilis | Gram-positive | Data Not Available |
| Escherichia coli | Gram-negative | Data Not Available |
Antifungal Properties Investigations
Similar to antibacterial testing, the antifungal properties of this compound would be investigated using susceptibility testing methods against various fungal and yeast species. The objective would be to determine the MIC required to inhibit fungal growth.
Hypothetical Data Table for Antifungal Screening of this compound
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Candida albicans | Yeast | Data Not Available |
| Aspergillus niger | Mold | Data Not Available |
Antiviral Potency Assessments
Evaluating antiviral activity involves more complex cell-based assays. Researchers would assess the ability of this compound to inhibit the replication of various viruses within host cells. Key parameters measured include the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to reduce viral replication by half.
Currently, there is no publicly available data from such antiviral potency assessments for this compound.
In Vitro Anticancer Activity Profiling
The potential of a compound to act as an anticancer agent is often first explored through in vitro cytotoxicity assays against a panel of human cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure the compound's ability to inhibit cell proliferation or induce cell death. The results are typically reported as IC50 values.
Hypothetical Data Table for Anticancer Activity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast | Data Not Available |
| A549 | Lung | Data Not Available |
| HeLa | Cervical | Data Not Available |
Evaluation of Anti-inflammatory Potential
The anti-inflammatory effects of this compound would be investigated using various in vitro models. Common assays include the measurement of its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. The inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) is also a key indicator of anti-inflammatory potential.
As of now, specific data on the anti-inflammatory potential of this compound from these assays is not available in the scientific literature.
Enzyme Inhibition Studies
Many drugs exert their therapeutic effects by inhibiting specific enzymes. To explore this aspect of this compound, it would be screened against a panel of clinically relevant enzymes. The inhibitory activity is quantified by the IC50 value, which indicates the concentration of the compound needed to reduce the enzyme's activity by 50%. The specific enzymes chosen for study would depend on the structural features of the compound and the therapeutic area of interest.
No specific enzyme inhibition studies for this compound have been publicly reported.
Carbonic Anhydrase Inhibition
No studies were found that investigated the inhibitory effects of this compound on carbonic anhydrase isoforms. Research on beta-alanine (B559535) derivatives as carbonic anhydrase inhibitors typically involves compounds containing specific zinc-binding groups, such as sulfonamides, which are not present in the structure of this compound.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The potential for this compound to act as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor has not been reported in the scientific literature. The existing body of research on DPP-4 inhibitors focuses on other structural classes of molecules.
Other Relevant Enzyme Targets
No information is available regarding the interaction of this compound with other relevant enzyme targets.
Investigation of Neurotransmitter System Modulation
While the parent compound, beta-alanine, is known to interact with the nervous system, functioning as a neurotransmitter and agonist at glycine (B1666218) and GABA receptors, no studies have been published on how the N-(3-methylphenyl) substitution influences these activities. Research on the modulation of neurotransmitter systems by this compound is currently absent from the public record.
Receptor Interaction and Agonist/Antagonist Studies (e.g., MrgprD)
The Mas-related G protein-coupled receptor D (MrgprD) is a known receptor for beta-alanine, mediating sensations such as itch. However, there is no research available to indicate whether this compound acts as an agonist or antagonist at this or any other receptor.
Effects on Cellular Metabolism and Biosynthetic Pathways
No data has been published detailing the effects of this compound on cellular metabolism or any biosynthetic pathways.
Structure Activity Relationship Sar Studies of N 3 Methylphenyl Beta Alanine Analogues
Impact of Substitutions on the Aromatic Ring
The nature and position of substituents on the phenyl ring of N-aryl-beta-alanine derivatives play a crucial role in modulating their biological activity. Studies on related N-aryl-beta-alanine analogues have provided insights into the effects of these substitutions.
For instance, research on a series of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimines, which share the substituted phenyl feature, revealed that the position of the methyl group significantly affects their antimicrobial activity. Analogues with methyl groups at the meta and para positions demonstrated greater antifungal and antibacterial activities compared to those with an ortho substitution or unsubstituted derivatives. This suggests that the steric hindrance imposed by the ortho-methyl group may be detrimental to activity, while substitution at the meta and para positions is more favorable.
In the context of anticonvulsant activity, the electronic properties of the substituents on the aromatic ring are critical. A study on N-aryl-beta-alanine derivatives indicated that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the molecule's interaction with its biological target. While specific data for N-(3-Methylphenyl)-beta-alanine is limited, related N-phenyl-beta-alanine derivatives have been investigated. For example, N-benzyloxycarbonylglycine, a related N-substituted amino acid, has shown notable anticonvulsant properties. nih.gov
The following table summarizes the anticonvulsant activity of some N-aryl-beta-alanine analogues, highlighting the influence of aromatic substitution.
| Compound | Aromatic Substituent | Anticonvulsant Activity (MES test) |
| 1 | 3-Methyl | Data not available |
| 2 | 4-Benzyloxy (in a related series) | Active |
| 3 | Unsubstituted Phenyl | Baseline activity |
MES = Maximal Electroshock Seizure test. Data is qualitative based on related series.
Significance of Modifications to the Beta-Alanine (B559535) Backbone
The beta-alanine backbone is another key area for structural modification in the quest for enhanced biological activity. Alterations to the ethylamine (B1201723) chain, including substitutions at the alpha and beta positions, have been shown to have a profound impact on the anticonvulsant profile of these compounds.
A study focusing on N-, alpha-, and beta-substituted 3-aminopropionic acids demonstrated that substitutions on the N-terminus generally confer the greatest antiseizure activity, particularly against certain types of induced seizures. ontosight.ai This highlights the importance of the nitrogen atom's environment for biological activity.
Furthermore, modifications to the carboxylic acid moiety, such as esterification, can influence the pharmacokinetic properties of the molecule, such as its ability to cross the blood-brain barrier. nih.gov For instance, converting the carboxylic acid to an ethyl ester can increase lipophilicity, potentially leading to improved central nervous system penetration.
The table below presents data on the anticonvulsant activity of beta-alanine derivatives with modifications to the backbone.
| Compound | Modification | Anticonvulsant Activity (MES test) | Neurotoxicity (Tox) | Protective Index (PI) |
| Amide of D-Ala | N-substitution | Active | Not specified | Not specified |
| Amide of DL-Ala | N-substitution | Active | Not specified | Not specified |
| Compound 20 | N-substituted beta-Ala amide | ED50 = 93.7 mg/kg (i.p.) | TD50 = 300 mg/kg (i.p.) | 3.2 |
| Compound 24 | N-substituted beta-Ala amide | ED50 = 69.1 mg/kg (i.p.) | TD50 = 300 mg/kg (i.p.) | 4.3 |
Data from a study on N-substituted alanine (B10760859) amides. nih.gov PI = Protective Index (TD50/ED50).
Role of the Amide and Other Linker Moiety Variations
The amide bond in this compound is a critical linker that can be replaced with various bioisosteres to explore different chemical spaces and improve properties such as metabolic stability. The systematic replacement of the amide bond with moieties like 1,2,3-triazoles has been a successful strategy in medicinal chemistry.
1,2,3-triazoles, particularly the 1,4-disubstituted isomers, are considered excellent isosteres of the trans-amide bond due to their similar size, planarity, and dipole moment. The use of 1,5-disubstituted 1,2,3-triazoles can mimic more constrained structures. This approach has been applied to various biologically active peptides to probe the importance of the backbone structure. ontosight.ai While specific examples for this compound are not extensively documented, this strategy holds promise for generating novel analogues with potentially improved pharmacological profiles.
Other amide isosteres that have been explored in medicinal chemistry include oxadiazoles, pyrazoles, and retro-inverted amides, each offering a unique set of electronic and conformational properties. nih.gov
Influence of Stereochemistry on Biological Activity Profiles
Stereochemistry is a fundamental aspect of drug design, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. While this compound itself is not chiral, the introduction of substituents on the beta-alanine backbone can create stereocenters.
Studies on related chiral compounds have consistently demonstrated the critical role of stereochemistry in determining biological activity. For example, in a series of arylethanolamines, which share structural similarities with beta-alanine derivatives, stereochemical features were found to be crucial in determining their activity as beta(3)-adrenoceptor agonists or inverse agonists. nih.gov Specifically, different stereoisomers exhibited opposing biological effects, underscoring the importance of a precise three-dimensional arrangement for interaction with the biological target. nih.gov
In the context of amino acid derivatives, the stereochemistry at the alpha-carbon is often a key determinant of activity. For instance, the natural (S)-enantiomers of many amino acid-based drugs are significantly more potent than their unnatural (R)-counterparts. While direct stereochemical studies on this compound analogues are not widely reported, it is a critical parameter to consider in the design of new, more potent, and selective agents.
Identification of Key Pharmacophoric Elements
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For anticonvulsant agents, several pharmacophore models have been proposed based on the structures of known active compounds. nih.gov
A common pharmacophore model for anticonvulsants includes several key features:
An aromatic ring, which provides a hydrophobic interaction site. In this compound, this is the 3-methylphenyl group.
A hydrogen bond donor/acceptor site, often fulfilled by the amide nitrogen and carbonyl oxygen.
A distal hydrophobic group.
An electron donor group. nih.gov
A proposed three-point pharmacophore for analogues of 3-aminopropionic acid with antiseizure activity includes a lipophilic binding pocket. ontosight.ai The N-substituted derivatives of 3-aminopropionic acid were found to be particularly effective, suggesting that the N-terminus plays a crucial role in interacting with this pocket. ontosight.ai
The general pharmacophore for many anticonvulsants acting on voltage-gated sodium channels includes an aromatic ring, a hydrogen bond donor, and a hydrophobic site, all arranged in a specific spatial orientation. While the precise mechanism of action for this compound is not fully elucidated, these general pharmacophoric features provide a valuable framework for the design of new analogues with potentially enhanced anticonvulsant activity.
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Molecular Targets and Binding Mechanisms
There is currently no publicly available scientific literature that identifies the specific molecular targets of N-(3-Methylphenyl)-beta-alanine. While beta-alanine (B559535) itself is known to be a substrate for carnosine synthase and can interact with various receptors, including glycine (B1666218) receptors and G-protein coupled receptors, it is unknown if the addition of a 3-methylphenyl group alters these interactions or confers affinity for new targets. wikipedia.orgmerckmillipore.com Without dedicated binding assays and molecular modeling studies for this compound, its molecular targets remain speculative.
Analysis of Cellular Pathway Perturbations
Scientific investigation into the effects of this compound on cellular pathways is absent from the current body of literature. For beta-alanine, research has shown it can influence pathways related to carnosine synthesis, pH regulation, and potentially neurotransmission. nih.govmdpi.comdrugbank.com However, how the 3-methylphenyl moiety might impact these or other cellular signaling cascades has not been explored. Studies are needed to determine if this compound affects pathways such as those involved in cellular stress, metabolism, or proliferation.
Investigation of Interactions with Biological Macromolecules
Specific interactions between this compound and biological macromolecules like proteins, DNA, or RNA have not been reported in the scientific literature. While it can be inferred that as an amino acid derivative, it would interact with various enzymes and transporters, the specifics of these interactions, including binding affinities and functional consequences, are unknown.
Mechanism of Action Related to Neuromuscular Function and Fatigue Attenuation
Due to the lack of research, the mechanism of action of this compound on neuromuscular function and fatigue attenuation is not understood. The ergogenic effects of beta-alanine are primarily attributed to its role as a precursor to carnosine, which acts as an intracellular pH buffer, thereby delaying the onset of muscle fatigue during high-intensity exercise. mdpi.comnih.govmdpi.com It is plausible that this compound could have similar, altered, or entirely different effects on neuromuscular performance. However, without studies measuring its impact on muscle carnosine levels, buffering capacity, or other relevant physiological parameters, any proposed mechanism would be purely hypothetical.
Computational Chemistry and in Silico Modeling in N 3 Methylphenyl Beta Alanine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org This technique is widely used to understand how a ligand, such as N-(3-Methylphenyl)-beta-alanine, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the target's active site.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on similar compounds provides a strong indication of the methodology that would be employed. For instance, a study on 3-phenyl-β-alanine-1,3,4-oxadiazole hybrids as carbonic anhydrase II (CA-II) inhibitors utilized molecular docking to elucidate the binding interactions. mdpi.com In this study, the docking results indicated that the compounds fit well into the entrance of the CA-II active site, forming key hydrogen bonds with residues such as Thr199, Thr200, and Gln92. mdpi.com
For this compound, a similar approach would be taken. The 3D structure of the compound would be generated and optimized. A relevant biological target would be identified based on the desired therapeutic effect. The protein structure, often obtained from the Protein Data Bank (PDB), would be prepared for docking by adding hydrogen atoms and defining the binding site. nih.gov Docking software, such as AutoDock, would then be used to predict the binding poses and calculate the binding energy, which is an estimate of the binding affinity. nih.gov The results would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues of the target protein.
Table 1: Potential Interacting Residues in a Hypothetical Target for this compound
| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |
| Carboxylic acid | Basic (e.g., Lysine, Arginine) | Ionic interaction, Hydrogen bond |
| Amine | Acidic (e.g., Aspartate, Glutamate) | Ionic interaction, Hydrogen bond |
| Phenyl ring | Aromatic (e.g., Phenylalanine, Tyrosine) | Pi-stacking |
| Methyl group | Hydrophobic (e.g., Leucine, Isoleucine) | Hydrophobic interaction |
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for calculating various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov These properties are crucial for understanding the reactivity and stability of a molecule.
For this compound, DFT calculations could provide a detailed understanding of its electronic characteristics. The optimized molecular geometry would reveal the most stable conformation of the molecule in the gas phase. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive. nih.gov The distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack, respectively.
DFT studies on similar molecules, such as alanine-derived radicals and dipeptides, have demonstrated the utility of this method in understanding molecular structure and reactivity. nih.gov For instance, DFT has been used to accurately model the hydrogen bonds and molecular environment of alanine (B10760859) radicals. In the case of this compound, DFT could be employed to study the influence of the 3-methylphenyl group on the electronic properties of the beta-alanine (B559535) backbone.
Table 2: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity. |
Prediction of Activity Spectra for Substances (PASS) Analysis
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a drug-like compound based on its structural formula. genexplain.com The PASS algorithm analyzes the structure-activity relationships of a large training set of known biologically active compounds to make its predictions. researchgate.net For a given molecule, PASS provides a list of potential biological activities with probabilities of being active (Pa) and inactive (Pi). genexplain.com
A PASS analysis of this compound would involve submitting its structure to the PASS online server or software. The output would be a predicted biological activity spectrum, suggesting potential pharmacological effects and mechanisms of action. This can be particularly useful in the early stages of drug discovery to identify new potential applications for a compound or to anticipate potential side effects. researchgate.net Activities with a high Pa value (typically > 0.7) are considered highly probable, while those with Pa values between 0.5 and 0.7 are also considered possible. akosgmbh.de
The PASS training set contains information on a vast number of compounds and their associated biological activities. mdpi.com Therefore, the predictions are based on a broad knowledge base of structure-activity relationships. While specific PASS predictions for this compound are not publicly available, the tool could potentially identify activities related to its structural features, such as being a neurotransmitter analogue or having effects on specific enzyme systems.
Chemical Similarity Assessments and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemical similarity assessment and Quantitative Structure-Activity Relationship (QSAR) modeling are ligand-based drug design approaches. youtube.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to find a correlation between the descriptors and the activity. nih.gov
For this compound, a QSAR study would require a dataset of similar compounds with measured biological activity against a specific target. Molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape), would be calculated for each compound. youtube.com A QSAR model would then be developed using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov
A validated QSAR model could then be used to predict the biological activity of this compound and other new, untested compounds in the same chemical class. This would allow for the prioritization of compounds for synthesis and testing. Chemical similarity searches can also be used to identify compounds with similar structures to this compound from large chemical databases, which may have known biological activities, thus providing clues about its potential targets.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com Most drug molecules are flexible and can adopt multiple conformations, and understanding their conformational preferences is crucial for drug design. fiveable.me Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov
For this compound, conformational analysis would identify the low-energy conformations of the molecule. This is important because the bioactive conformation, the one that binds to a biological target, is not always the lowest energy conformation. nih.gov MD simulations can provide a more realistic picture of the conformational landscape of this compound in different environments, such as in water or in a protein binding site. nih.gov
MD simulations can also be used to study the stability of a ligand-protein complex obtained from molecular docking. rsc.org By simulating the complex over a period of time, one can observe the dynamics of the interactions and assess whether the ligand remains stably bound in the predicted pose. This provides a more rigorous evaluation of the docking results.
Virtual Screening and Lead Optimization Strategies
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.orgnih.gov VS can be either structure-based, relying on molecular docking, or ligand-based, using methods like chemical similarity and pharmacophore modeling. mdpi.com
If this compound were identified as a hit compound, virtual screening could be used to find other potential active compounds in large chemical databases. A ligand-based virtual screen could search for compounds with similar 2D or 3D features, while a structure-based screen would dock a library of compounds into the identified biological target. sygnaturediscovery.com
Lead optimization is the process of taking a promising hit compound and modifying its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. preprints.org Computational methods play a crucial role in this process. For this compound, computational tools could be used to suggest modifications to its structure. For example, QSAR models could predict how different substituents on the phenyl ring might affect activity. Molecular docking and MD simulations could be used to evaluate the binding of designed analogues to the target protein, helping to guide the synthetic efforts towards more potent and selective compounds. nih.govfrontiersin.org
Analytical Methodologies for Characterization and Quantification of N 3 Methylphenyl Beta Alanine and Derivatives
Advanced Chromatographic Techniques
Chromatography, a cornerstone of separation science, is indispensable for the analysis of N-(3-Methylphenyl)-beta-alanine. The choice of chromatographic technique is often dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of amino acid derivatives like this compound. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample on a chromatographic column and then introduced into the mass spectrometer for ionization and detection.
For compounds analogous to this compound, such as β-N-methylamino-L-alanine (BMAA) and its isomers, LC-MS/MS has proven to be a robust analytical approach. nih.govrsc.org The use of multiple reaction monitoring (MRM) scan mode enhances specificity and allows for accurate quantification even at low concentrations. rsc.org The selection of appropriate precursor and product ions is critical for the development of a sensitive and reliable method.
A hypothetical LC-MS/MS method for this compound could involve the parameters outlined in the table below.
| Parameter | Value |
| Chromatographic Column | Reversed-Phase C18 or Phenyl-Hexyl |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | Optimized for separation from isomers and matrix components |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ of this compound |
| Product Ions (m/z) | Characteristic fragment ions |
Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)
Ultra-high-performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to conventional HPLC. When coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, UHPLC-HRMS provides highly accurate mass measurements, enabling the confident identification of unknown compounds and the elucidation of their elemental composition. mdpi.com
This technique has been successfully applied to the non-targeted chemical analysis and metabolomics of complex samples, allowing for the identification of a wide range of compounds, including amino acid derivatives. mdpi.comresearchgate.net For the analysis of this compound, UHPLC-HRMS can be employed for both qualitative and quantitative purposes. A recent study utilized a UHPLC-HRMS method for the simultaneous determination of 20 amino metabolites, demonstrating the power of this technique in complex biological matrices. nih.gov The high resolving power of HRMS is particularly advantageous in distinguishing between isomeric compounds that may have the same nominal mass but different elemental compositions.
The table below illustrates a potential UHPLC-HRMS setup for the analysis of this compound.
| Parameter | Value |
| UHPLC Column | Acquity UPLC BEH C18 or equivalent |
| Mobile Phase | Similar to LC-MS/MS, optimized for UHPLC |
| Mass Analyzer | Orbitrap or Q-TOF |
| Resolution | > 60,000 FWHM |
| Mass Accuracy | < 5 ppm |
| Scan Mode | Full scan and data-dependent MS/MS |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas chromatography-mass spectrometry (GC/MS) is another well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids and their derivatives, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. nih.govnist.gov Common derivatization reagents for amino acids include chloroformates and silylating agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nist.gov
Following derivatization, the analytes are separated on a capillary GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectra of the derivatized compounds often exhibit characteristic fragmentation patterns that are useful for structure elucidation and identification. nih.govnist.gov GC/MS can provide high chromatographic resolution and is a cost-effective method for routine analysis.
A workflow for the GC/MS analysis of this compound would involve the following steps:
| Step | Description |
| 1. Derivatization | Reaction with a suitable agent (e.g., ethyl chloroformate) to form a volatile derivative. |
| 2. GC Separation | Injection onto a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) for separation. hmdb.ca |
| 3. MS Detection | Ionization (typically EI) and mass analysis to obtain a mass spectrum. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic interaction liquid chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained on reversed-phase columns. nih.govlcms.czthermofisher.com Since amino acids and their derivatives are often polar, HILIC offers an effective alternative for their analysis without the need for derivatization. thermofisher.com
In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. lcms.cz The separation is based on the partitioning of the analytes between the organic-rich mobile phase and the water-enriched layer on the surface of the stationary phase. HILIC has been successfully used for the analysis of underivatized BMAA and its isomers, demonstrating its utility for this class of compounds. nih.gov
The following table summarizes typical HILIC conditions.
| Parameter | Value |
| HILIC Column | Amide, silica, or zwitterionic stationary phases |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) |
| Gradient | Decreasing acetonitrile concentration |
Mass Spectrometry Applications
Mass spectrometry is not only a detector for chromatographic separations but also a powerful tool for structural elucidation and quantification.
Isotope Dilution Analysis for Absolute Quantification
Isotope dilution analysis is a highly accurate method for the absolute quantification of analytes. This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the target analyte to the sample prior to any sample preparation or analysis. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).
Because the internal standard and the native analyte behave identically during extraction, cleanup, and ionization, any sample loss or matrix effects will affect both equally. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then used to calculate the exact concentration of the analyte in the original sample. This approach compensates for variations in sample recovery and instrument response, leading to highly precise and accurate results.
The use of an isotopically labeled internal standard is considered the gold standard for quantitative analysis in mass spectrometry and is particularly valuable for complex matrices where significant matrix effects can be expected. thermofisher.com For the absolute quantification of this compound, the synthesis of its corresponding stable isotope-labeled analog would be a prerequisite for employing this powerful quantitative technique.
Studies on Adduct Formation and Matrix Effects
The analysis of this compound, particularly in biological and environmental samples, is often complicated by the formation of adducts and the presence of matrix effects, which can significantly impact the accuracy and sensitivity of quantification, especially when using mass spectrometry (MS)-based methods.
Adduct formation, the non-covalent association of the analyte with other ions present in the sample or mobile phase, is a common phenomenon in electrospray ionization (ESI)-MS. For amino acid derivatives like this compound, common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and solvent adducts. These adducts can distribute the ion signal across multiple species, reducing the intensity of the primary protonated molecule ([M+H]⁺) and complicating data interpretation and quantification. Studies on other amino acids have shown that the presence of even trace amounts of metal salts in the LC system can lead to significant adduct formation. nih.gov Careful optimization of mobile phase composition and the use of high-purity solvents and reagents are essential to minimize this effect. In some cases, intentionally promoting the formation of a specific adduct can be used as a quantification strategy if it provides a more stable and consistent signal than the protonated molecule.
Matrix effects refer to the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression, where the signal of the analyte is reduced, or ion enhancement, where the signal is artificially increased. In the analysis of N-aryl-beta-alanine derivatives in complex matrices such as plasma, urine, or tissue extracts, matrix components like salts, lipids, and other endogenous metabolites can interfere with the ionization process. For instance, in the analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA), a related amino acid derivative, significant matrix effects have been observed in samples from cyanobacteria and shellfish. mdpi.comnih.gov Strategies to mitigate matrix effects are crucial and often involve extensive sample preparation, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS/MS analysis. mdpi.comnih.gov The use of stable isotope-labeled internal standards that co-elute with the analyte can also help to compensate for matrix-induced variations in ionization.
Isomer Discrimination and Quantification
The presence of isomers, compounds with the same molecular formula but different structural arrangements, presents a significant analytical challenge. For this compound, positional isomers (e.g., N-(2-Methylphenyl)-beta-alanine and N-(4-Methylphenyl)-beta-alanine) and, if the beta-alanine (B559535) backbone is substituted, enantiomers, can exist. As these isomers may exhibit different biological activities, their separation and individual quantification are often necessary.
High-performance liquid chromatography (HPLC) is the primary technique used for isomer discrimination. The separation of positional isomers can typically be achieved using reversed-phase HPLC columns due to differences in their hydrophobicity. For example, a study on 3-substituted-(R,S)-beta-alanine derivatives demonstrated that the position of the substituent on the phenyl ring significantly influences the retention time, with 4-substituted isomers generally showing longer retention than 2-substituted isomers. nih.gov
The separation of enantiomers requires chiral chromatography. This can be accomplished either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. A study on the separation of 3-substituted-(R,S)-beta-alanine derivatives successfully employed pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), followed by reversed-phase HPLC to separate the resulting diastereomers. nih.gov This approach allows for the determination of the enantiomeric excess.
For quantification, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for each isomer can be monitored, allowing for accurate quantification even in the presence of co-eluting compounds. The development of such methods requires careful optimization of chromatographic conditions to achieve baseline separation of the isomers and the selection of unique MS/MS transitions to avoid crosstalk between isomers.
Table 1: Chromatographic Separation of 3-Substituted-(R,S)-beta-alanine Derivatives (Illustrative Data)
| Substituent on Phenyl Ring | Position | Relative Retention Time | Separation Factor (α) |
| Methyl | 2 | 1.00 | - |
| Methyl | 3 | 1.08 | 1.08 |
| Methyl | 4 | 1.15 | 1.06 |
| Hydroxy | 3 | 0.95 | - |
| Hydroxy | 4 | 0.92 | 0.97 |
| This table is illustrative and based on the general findings that the position and nature of the substituent affect retention time. nih.gov |
Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis for structural confirmation)
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, with their specific splitting patterns and chemical shifts indicating their relative positions. Signals for the methyl group protons (a singlet around 2.3 ppm), the methylene (B1212753) protons of the beta-alanine backbone (two triplets), and a proton attached to the nitrogen would also be present. The specific chemical shifts can be influenced by the solvent used. hmdb.catcichemicals.com
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for:
N-H stretching (around 3300 cm⁻¹)
C-H stretching of the aromatic and aliphatic parts (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively)
C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)
N-H bending (around 1550-1650 cm⁻¹)
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹) researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the substituted benzene (B151609) ring. nih.govspectrabase.com The position and intensity of these bands can be influenced by the solvent and the pH.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), -CH₂-CH₂- protons (triplets), -CH₃ protons (singlet, ~2.3 ppm), -NH- proton (variable) |
| ¹³C NMR | Aromatic carbons (~110-140 ppm), Carbonyl carbon (~170-180 ppm), Aliphatic carbons (~30-50 ppm), Methyl carbon (~20 ppm) |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~3000 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1710 (C=O stretch), ~1600, 1500 (C=C stretch, aromatic) |
| UV-Vis (nm) | Absorption maxima characteristic of a substituted benzene ring, likely in the 200-300 nm range |
| This table presents expected values based on general spectroscopic principles and data from similar compounds. hmdb.catcichemicals.comhmdb.camdpi.comresearchgate.netnih.govspectrabase.com |
Challenges and Strategies for Analysis in Complex Biological and Environmental Matrixes
The analysis of this compound in complex matrices like blood, urine, tissues, or wastewater presents several challenges that require robust analytical strategies.
Challenges:
Low Concentrations: The compound may be present at trace levels, requiring highly sensitive analytical methods for detection and quantification.
Matrix Interference: As discussed previously, complex matrices can cause significant ion suppression or enhancement in MS-based analyses, leading to inaccurate results. nih.govnih.gov
Presence of Isomers: Co-eluting isomers can interfere with accurate quantification if not adequately separated chromatographically. nih.gov
Analyte Stability: The stability of the analyte during sample collection, storage, and preparation must be considered to prevent degradation and ensure accurate results.
Strategies:
Efficient Sample Preparation: Solid-phase extraction (SPE) is a widely used technique to clean up samples and concentrate the analyte. mdpi.comnih.gov Different SPE sorbents, such as cation-exchange or mixed-mode cartridges, can be employed depending on the properties of the analyte and the matrix. mdpi.com Liquid-liquid extraction (LLE) is another common approach. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can help to distinguish the analyte from isobaric interferences and provide higher confidence in identification.
Derivatization: Chemical derivatization can be used to improve the chromatographic properties, increase the volatility for gas chromatography, or enhance the ionization efficiency and specificity for MS detection. nih.gov
Use of Internal Standards: The addition of a stable isotope-labeled internal standard that mimics the behavior of the analyte during sample preparation and analysis is the most effective way to correct for matrix effects and variations in recovery.
Method Validation: Thorough validation of the analytical method is essential to ensure its accuracy, precision, sensitivity, and robustness for the specific matrix being analyzed. This includes assessing linearity, limits of detection and quantification, recovery, and matrix effects.
By employing these advanced analytical strategies, it is possible to achieve reliable and accurate quantification of this compound and its derivatives in a wide range of complex samples.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Methylphenyl)-beta-alanine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 3-methylaniline with beta-alanine derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) under mild acidic conditions (pH 6–7) in polar aprotic solvents like DMF . Optimization may include adjusting stoichiometry, temperature (20–25°C), and reaction time (12–24 hrs) to maximize yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. How can researchers validate the structural integrity of N-(3-Methylphenyl)-beta-alanine?
- Methodology : Combine spectroscopic techniques:
- FT-IR : Confirm presence of amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- NMR : ¹H NMR should show peaks for the methylphenyl group (δ 2.3 ppm, singlet for CH₃; δ 6.8–7.2 ppm, aromatic protons) and beta-alanine backbone (δ 3.1–3.4 ppm, CH₂; δ 1.4 ppm, CH₂ adjacent to NH) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at m/z 208.1) .
Q. What are the key solubility and stability considerations for handling N-(3-Methylphenyl)-beta-alanine in lab settings?
- Methodology : The compound is moderately soluble in DMSO and methanol but poorly soluble in water. Stability tests under varying pH (4–9), temperature (4°C vs. room temperature), and light exposure should be conducted using HPLC to monitor degradation over 72 hrs. Store in amber vials at –20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How does N-(3-Methylphenyl)-beta-alanine interact with biological targets, and what assays are suitable for evaluating its bioactivity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., proteases or kinases) based on the methylphenyl group’s hydrophobic interactions .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against E. coli and S. aureus), or anticancer potential via MTT assay (IC₅₀ in HeLa or MCF-7 cells). Include positive controls (e.g., doxorubicin) and validate with dose-response curves .
Q. What computational approaches can elucidate the electronic and conformational properties of N-(3-Methylphenyl)-beta-alanine?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to study conformational flexibility and hydrogen-bonding patterns over 100-ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data for N-(3-Methylphenyl)-beta-alanine derivatives?
- Methodology :
- Meta-Analysis : Systematically compare studies for variables like cell line specificity, assay conditions (e.g., serum concentration), and compound purity .
- Dose-Response Reproducibility : Replicate experiments across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
